3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid CAS number
3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid CAS number
An In-Depth Technical Guide to 3,4-Bis((tert-butoxycarbonyl)amino)benzoic Acid
Introduction
3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid, identified by the CAS Number 66636-17-7 , is a strategically important bifunctional building block in modern organic synthesis.[1] This compound features a benzoic acid moiety substituted with two adjacent amino groups, each protected by a tert-butoxycarbonyl (Boc) group. The presence of two orthogonally protectable amines and a carboxylic acid function on a rigid aromatic scaffold makes it a highly versatile intermediate for the synthesis of complex molecules. This guide provides a comprehensive overview of its properties, a detailed synthesis protocol, characterization data, and its applications for researchers in drug discovery and materials science.
Physicochemical Properties & Data
The fundamental properties of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid are summarized below. This data is critical for experimental design, including solvent selection, reaction stoichiometry, and purification strategies.
| Property | Value | Source |
| CAS Number | 66636-17-7 | PubChem[1] |
| Molecular Formula | C₁₇H₂₄N₂O₆ | PubChem[1] |
| Molecular Weight | 352.38 g/mol | PubChem |
| IUPAC Name | 3,4-bis({[(2-methylpropan-2-yl)oxy]carbonyl}amino)benzoic acid | PubChem |
| Synonyms | Di-Boc-3,4-diaminobenzoic acid | PubChem[1] |
| Appearance | Typically an off-white to beige solid | Inferred from related compounds |
| Solubility | Soluble in polar organic solvents (e.g., DMF, DMSO, MeOH, THF); limited solubility in water | Inferred from structure |
Synthesis and Purification: A Self-Validating Protocol
The synthesis of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid is reliably achieved through the protection of the commercially available 3,4-diaminobenzoic acid using di-tert-butyl dicarbonate (Boc₂O). The protocol is designed to be self-validating, with clear checkpoints for reaction completion and purification.
Causality Behind Experimental Choices
The selection of reagents and conditions is paramount for achieving high yield and purity.
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Starting Material: 3,4-Diaminobenzoic acid is an ideal precursor, providing the core aromatic structure with the required functional groups.[2]
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Protecting Group: The Boc group is chosen for its stability under a wide range of nucleophilic and basic conditions, while being easily removable under mild acidic conditions (e.g., with trifluoroacetic acid, TFA).[][4][5] This acid-lability is due to the formation of the stable tert-butyl carbocation upon cleavage.[5]
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Reagent: Di-tert-butyl dicarbonate (Boc₂O) is the standard reagent for Boc protection due to its high reactivity and the benign nature of its byproducts (tert-butanol and CO₂).[6][7]
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Solvent System: A mixture of a polar aprotic solvent like Tetrahydrofuran (THF) and water provides sufficient solubility for both the polar starting material and the less polar Boc₂O.
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Base: Sodium bicarbonate (NaHCO₃) or a mild organic base like triethylamine (TEA) is used to neutralize the acidic proton of the amino group, thereby increasing its nucleophilicity towards the Boc₂O electrophile. It also neutralizes any acidic byproducts formed during the reaction.[7]
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Purification: An aqueous workup with a mild acid (e.g., citric acid or dilute HCl) is used to remove any unreacted base and basic impurities. The product, being a carboxylic acid, can then be extracted into an organic solvent. Crystallization is often sufficient to achieve high purity.
Experimental Workflow Diagram
Caption: Workflow for the synthesis of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid.
Detailed Step-by-Step Protocol
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Dissolution: In a round-bottom flask, suspend 3,4-diaminobenzoic acid (1.0 eq) in a 1:1 mixture of Tetrahydrofuran (THF) and water.
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Basification: Add sodium bicarbonate (NaHCO₃, 2.5 eq) to the suspension and stir until the solid dissolves, forming a clear solution.
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Cooling: Cool the reaction mixture to 0 °C using an ice-water bath.
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Reagent Addition: Dissolve di-tert-butyl dicarbonate (Boc₂O, 2.2 eq) in a minimal amount of THF and add it dropwise to the cooled reaction mixture over 30 minutes.
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Reaction: Allow the mixture to slowly warm to room temperature and stir for 12-24 hours. The reaction progress can be monitored by Thin Layer Chromatography (TLC) or LC-MS to confirm the consumption of the starting material.
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Workup:
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Once the reaction is complete, concentrate the mixture in vacuo to remove the THF.
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Dilute the remaining aqueous solution with water and cool it again to 0 °C.
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Carefully acidify the solution to a pH of 3-4 using a 1M citric acid solution or 1N HCl. A precipitate should form.
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Extract the product into ethyl acetate (3x volumes).
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Isolation:
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Combine the organic layers and wash with brine.
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Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure to yield the crude product.
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Purification: Recrystallize the crude solid from an ethyl acetate/hexanes solvent system to afford the pure 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid.
Spectroscopic Characterization
Validation of the final product's identity and purity is achieved through standard spectroscopic techniques.
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¹H NMR: The proton NMR spectrum is expected to show distinct signals for the aromatic protons (typically 3 signals in the 7-8 ppm region), a broad singlet for the carboxylic acid proton (>10 ppm, unless exchanged with D₂O), two singlets for the N-H protons of the carbamates (which may be broad), and a characteristic singlet at ~1.5 ppm integrating to 18 protons, corresponding to the two identical tert-butyl groups.
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¹³C NMR: The carbon spectrum will confirm the presence of the carbonyl carbons from the Boc groups (~153 ppm) and the carboxylic acid (~170 ppm), the quaternary carbons of the tert-butyl groups (~80 ppm), and the methyl carbons of the tert-butyl groups (~28 ppm), in addition to the aromatic carbons.
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Mass Spectrometry (MS): ESI-MS would typically show the [M-H]⁻ ion in negative mode or the [M+Na]⁺ ion in positive mode, confirming the molecular weight of 352.38 g/mol .
Applications in Research and Drug Development
The unique trifunctional nature of this molecule makes it a valuable asset in several areas of chemical research.
Core Utility as a Synthetic Intermediate
The primary value of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid lies in its role as a versatile linker and scaffold. The carboxylic acid can be readily converted to esters, amides, or other functionalities, while the two Boc-protected amines provide handles for subsequent modifications. The key advantage is the ability to perform chemistry on the carboxylic acid while the amines are protected, or to selectively deprotect the amines under acidic conditions to reveal the reactive diamine for further elaboration.
Diagram of Synthetic Potential
Caption: Synthetic utility of 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid.
Specific Applications
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Heterocycle Synthesis: The adjacent diamine functionality, unmasked after Boc deprotection, is a classic precursor for the synthesis of benzimidazoles, quinoxalines, and other fused heterocyclic systems that are prevalent in pharmaceuticals.
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Ligand Design: The o-phenylenediamine moiety is a well-known chelating agent for various metal ions. This building block allows for the synthesis of complex ligands where the benzoic acid group can be used to attach the ligand to a surface, a polymer, or another molecule.
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Molecular Probes and Sensors: It has been used in the rational design of near-infrared fluorescence sensors, for example, for the detection of nitric oxide, highlighting its utility in creating functional molecules for biological detection.[1]
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Peptide and Polymer Chemistry: The molecule can be incorporated into peptides or polymers, where the protected amines serve as latent functional groups that can be revealed at a later stage to introduce branching or other functionalities.
Safety and Handling
As with all laboratory chemicals, 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid should be handled with appropriate care in a well-ventilated fume hood.
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Personal Protective Equipment (PPE): Wear safety glasses, a lab coat, and chemical-resistant gloves.
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Inhalation/Contact: Avoid inhaling dust and prevent contact with skin and eyes. In case of contact, wash affected areas thoroughly with water.
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Storage: Store in a cool, dry, and well-sealed container, away from strong oxidizing agents and strong acids.
Conclusion
3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid (CAS: 66636-17-7) is a cornerstone building block for synthetic chemists. Its well-defined structure, featuring three distinct and orthogonally manageable functional groups, provides a reliable and versatile platform for constructing complex molecular architectures. The robust and scalable synthesis, coupled with its broad applicability in medicinal chemistry, materials science, and sensor development, ensures its continued importance in advancing scientific research.
References
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PubChem. (n.d.). 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid. National Center for Biotechnology Information. Retrieved February 2, 2026, from [Link]
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Chemistry Steps. (n.d.). Boc Protecting Group for Amines. Retrieved February 2, 2026, from [Link]
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ResearchGate. (2009). Synthesis of 3,4-diaminobenzoic acid under microwave irradiation. Retrieved February 2, 2026, from [Link]
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Master Organic Chemistry. (n.d.). Amine Protection and Deprotection. Retrieved February 2, 2026, from [Link]
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Common Organic Chemistry. (n.d.). Boc Protection Mechanism (Boc2O + Base). Retrieved February 2, 2026, from [Link]
Sources
- 1. 3,4-Bis((tert-butoxycarbonyl)amino)benzoic acid | C17H24N2O6 | CID 21701072 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. researchgate.net [researchgate.net]
- 4. spectrumchemical.com [spectrumchemical.com]
- 5. Boc Protecting Group for Amines - Chemistry Steps [chemistrysteps.com]
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